molecular formula C22H17N5O2S B2387317 N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 896817-18-8

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No. B2387317
CAS RN: 896817-18-8
M. Wt: 415.47
InChI Key: JISGUYQMCCRXGZ-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the reaction was 60%, and the melting point was 250–252°C .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 250–252°C . The IR spectrum shows peaks at 1640 cm^-1 (CO, amide), 2910 cm^-1 (C–H), and 3315 cm^-1 (NH, amide) .

Mechanism of Action

Target of Action

The primary target of N-Methyl-N-{1-Phenyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Benzenesulfonamide is the A2B adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is known to play a significant role in various physiological and pathological conditions, including tumors and ischemia .

Mode of Action

The compound interacts with its target, the A2B adenosine receptor, by binding to it . This interaction can lead to various changes in the cellular environment, including the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors subsequently influence angiogenesis, a major mechanism for tumor growth regulation .

Biochemical Pathways

The compound’s interaction with the A2B adenosine receptor affects several biochemical pathways. For instance, it can regulate angiogenic factors, influencing the angiogenesis pathway . Additionally, the compound has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein , indicating its influence on apoptosis pathways.

Result of Action

The compound’s action results in several molecular and cellular effects. It has been found to exhibit potent anti-tumor activity against various cancer cell lines . It also shows the ability to intercalate DNA , which can disrupt the normal functioning of cells. Furthermore, it influences the expression of various proteins involved in apoptosis, promoting cell death in cancer cells .

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is that it can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research involving N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide. One area of interest is in developing more potent and selective inhibitors of AKT, which could lead to more effective cancer therapies. Another potential direction is in studying the use of this compound in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use in clinical settings.

Synthesis Methods

The synthesis of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-1,2,4-triazole-3-amine. This reaction produces N-methyl-N-(2-chlorobenzenesulfonyl)-1,2,4-triazole-3-amine, which is then reacted with 2-aminobenzoic acid to form this compound.

Scientific Research Applications

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has been studied for its potential use in cancer therapy. It has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells. By inhibiting AKT, this compound can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected.

properties

IUPAC Name

N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGUYQMCCRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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